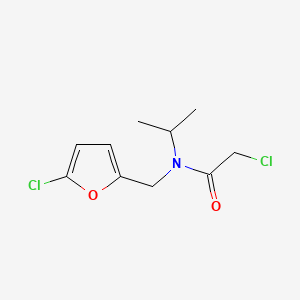

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-

Description

The compound 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone substituted with a 5-chloro-2-furanylmethyl group and an isopropyl (1-methylethyl) group. Chloroacetamides are widely utilized in agrochemicals, particularly as herbicides and pre-emergent weed inhibitors, due to their ability to disrupt lipid biosynthesis in plants .

The 5-chloro-2-furanyl substituent distinguishes this compound from common phenyl- or alkyl-substituted chloroacetamides. The furan ring’s electron-rich nature may influence its reactivity, solubility, and interaction with biological targets compared to bulkier aromatic substituents .

Properties

CAS No. |

75228-86-3 |

|---|---|

Molecular Formula |

C10H13Cl2NO2 |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C10H13Cl2NO2/c1-7(2)13(10(14)5-11)6-8-3-4-9(12)15-8/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NNUBGEVFECRUSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=C(O1)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 5-chloro-2-furancarboxaldehyde, and isopropylamine.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Reaction Steps: The key steps involve the formation of an imine intermediate, followed by nucleophilic substitution to introduce the chloro and isopropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification Techniques: Using purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- has several scientific research applications:

Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.

Agrochemicals: The compound could be used in the development of pesticides or herbicides.

Materials Science: It may find applications in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Hydrophobic vs. Polar Groups: Compounds with hydroxyethyl or methoxy groups (e.g., metolachlor) exhibit improved water solubility, whereas aryl/furan substituents may enhance soil adsorption and persistence .

The target compound’s furan ring may lead to distinct degradation pathways. For example, hydroxylation of the furan ring (as seen in S-metolachlor transformation products) can generate mutagenic metabolites .

Physicochemical Properties (Inferred from Analogs):

- LogP (Octanol-Water Partition Coefficient): Target compound: Estimated ~2.8 (similar to metolachlor: 3.1) . Propachlor: LogP = 2.5 . Lower LogP in hydroxyethyl-substituted analogs (e.g., 2-chloro-N-(2-hydroxyethyl)-N-((5-methyl-2-furanyl)methyl)acetamide) suggests increased hydrophilicity .

Melting Point :

Biological Activity

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-, identified by its CAS number 75228-86-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, its pharmacological properties, and relevant case studies.

- Molecular Formula : C10H13Cl2NO2

- Molecular Weight : 252.09 g/mol

- Structure : The compound features a chloro-substituted furan moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of Acetamide derivatives, including the chloro-substituted variants, has been widely studied due to their potential therapeutic applications. The presence of the chloro group is known to enhance the biological activity of acetamides by improving their interaction with biological targets.

Key Biological Activities

-

Antibacterial Activity :

- Recent studies have shown that acetamides possess significant antibacterial properties. For instance, derivatives with chloro substitutions have demonstrated improved efficacy against Klebsiella pneumoniae, a common pathogen responsible for various infections. The chloro atom appears to stabilize interactions with penicillin-binding proteins, promoting cell lysis and enhancing antibacterial effects .

- Antifungal Activity :

-

Cytotoxicity and Pharmacokinetics :

- Studies evaluating the cytotoxicity of Acetamide derivatives have reported favorable profiles, suggesting that these compounds could be viable candidates for further development as therapeutic agents. The pharmacokinetic properties indicate good absorption and distribution characteristics suitable for oral administration .

Comparative Analysis of Similar Compounds

The following table summarizes the structural differences and key features of related acetamide compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetamide, 2-chloro-N-(ethyl)-N-(5-methylfuran) | C10H13ClNO | Contains a methyl furan instead of a chloro furan |

| Acetamide, N-(1-methylethyl)-N-(5-methylfuran) | C9H11NO | Lacks chlorine substitution; focuses on furan activity |

| N-(5-bromo-2-furanyl)acetamide | C9H10BrNO | Bromine instead of chlorine; different reactivity profile |

The unique combination of chloro and furan functionalities in Acetamide contributes to distinct biological activities not found in other similar compounds. This dual substitution pattern enhances its potential as a lead compound in drug discovery efforts.

Case Studies

-

Study on Antibacterial Efficacy :

A study investigated the antibacterial effects of various acetamides against Klebsiella pneumoniae. The results indicated that the presence of a chloro group significantly increased the minimum inhibitory concentration (MIC), making these compounds more effective than their non-chloro counterparts . -

Cytotoxicity Assessment :

Another research effort focused on evaluating the cytotoxic effects of Acetamide derivatives on human cell lines. Results showed low cytotoxicity levels, suggesting a favorable safety profile for potential therapeutic applications . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations demonstrated that Acetamide derivatives exhibited good absorption rates and bioavailability in animal models, supporting their potential use as oral medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.